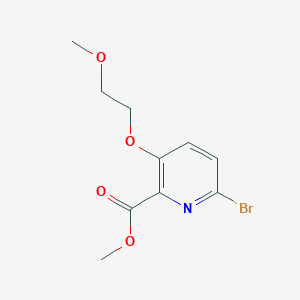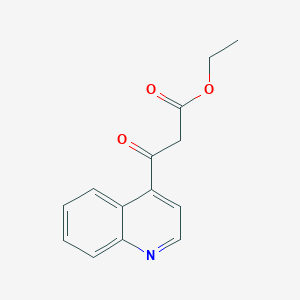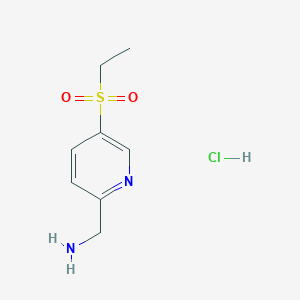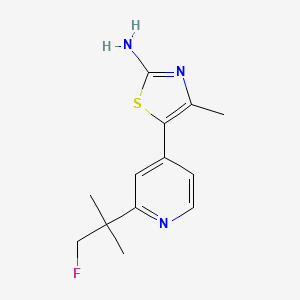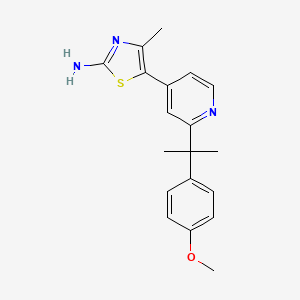
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone
Overview
Description
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone, or 4-APT, is an organic compound with an interesting range of biochemical and physiological effects. It is a member of the pyridine-2-ylmethanone family, and is a versatile tool for scientists in the fields of organic and medicinal chemistry. 4-APT is synthesized through a multi-step process that involves the reaction of 4-azidophenylboronic acid and 3-chloro-5-trifluoromethylpyridine. This compound has been studied extensively in the past few decades, and is known to have several applications in scientific research, as well as a few limitations.
Scientific Research Applications
Isomorphous Structures and Exchange Rules
- Substituted Analogs : A study by Swamy et al. (2013) investigated isomorphous structures related to (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone, highlighting the chlorine-methyl exchange rule in their molecular frameworks. This research aids in understanding the molecular behavior of such compounds and their potential applications in scientific research (Swamy et al., 2013).
Molecular Structure and Synthesis
- Crystal and Molecular Structure : Lakshminarayana et al. (2009) synthesized and characterized a compound with structural similarities to this compound, providing insights into its molecular structure through spectroscopic and X-ray diffraction studies (Lakshminarayana et al., 2009).
Biological Evaluation and Docking Studies
- Antimicrobial and Antiinflammatory Activity : Research by Ravula et al. (2016) explored the synthesis of derivatives with structural similarities, assessing their biological activities. Such studies are crucial for understanding the potential therapeutic applications of these compounds (Ravula et al., 2016).
- Molecular Docking : Sivakumar et al. (2021) conducted a study that included molecular docking, providing insights into the interaction mechanisms of such compounds with biological targets. This research is vital for drug discovery and molecular biology applications (Sivakumar et al., 2021).
Synthesis Techniques and Chemical Properties
- Side Product Characterization : A study by Eckhardt et al. (2020) characterized a side product in the synthesis of an analog, contributing to the understanding of the chemical properties and synthesis techniques of such compounds (Eckhardt et al., 2020).
Properties
IUPAC Name |
(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVCDXKCMUCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


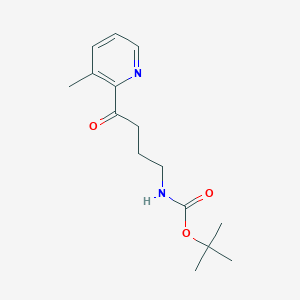
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
